4-Isothiocyanato-2-methoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-isothiocyanato-2-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-4-6(9-5-11)2-3-8-7/h2-4H,1H3 |
InChI Key |
RHNPVFMCJGTZCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 4 Isothiocyanato 2 Methoxypyridine
Strategic Approaches to Isothiocyanate Formation
The conversion of an amino group to an isothiocyanate group is a cornerstone of synthesizing 4-isothiocyanato-2-methoxypyridine. Several reagents and methodologies have been developed for this transformation, each with its own set of advantages and reaction conditions.
Synthesis via Thiophosgene-Mediated Reactions from Amino Precursors
The reaction of primary amines with thiophosgene (B130339) (CSCl₂) has long been a standard method for the synthesis of isothiocyanates. cbijournal.com This reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. cbijournal.com The use of amine salts is often preferred to minimize side reactions where the newly formed isothiocyanate reacts with the free amine to form a symmetrical thiourea (B124793). cbijournal.com However, for weakly basic amines like aromatic amines, the free base is typically used. cbijournal.com While effective, the high toxicity of thiophosgene has led to the exploration of safer alternatives. chemrxiv.orgnih.gov
Carbon Disulfide-Based Methods with Iron(III) Chloride Desulfurization
A widely adopted and less hazardous alternative to thiophosgene involves the use of carbon disulfide (CS₂). chemrxiv.org In this two-step, one-pot procedure, the primary amine reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. chemrxiv.orgnih.gov This salt is then subjected to desulfurization to yield the isothiocyanate.
A notable method for the synthesis of pyridyl isothiocyanates utilizes iron(III) chloride (FeCl₃) as the desulfurizing agent. mdpi.com This one-pot process has proven effective for a range of pyridyl isothiocyanates, including those with electron-withdrawing groups. mdpi.com The choice of base is critical for the initial formation of the dithiocarbamate salt. mdpi.com
Table 1: Comparison of Bases for Dithiocarbamate Salt Formation
| Base | Suitability for Pyridyl Amines | Reference |
|---|---|---|
| DABCO | Effective for many pyridyl amines | mdpi.com |
This method provides a facile and environmentally friendlier route to pyridyl isothiocyanates compared to traditional thiophosgene-based syntheses. mdpi.comresearchgate.net
Utilization of 1,1'-Thiocarbonyldiimidazole in Isothiocyanate Generation
1,1'-Thiocarbonyldiimidazole (TCDI) serves as a safer and effective substitute for thiophosgene. chemrxiv.orgnih.govwikipedia.org TCDI is a thiourea containing two imidazole (B134444) rings, which are readily displaced. wikipedia.orgmoltuslab.com This reagent can be used to convert primary amines to isothiocyanates. rsc.org The reaction of 4-aminobenzoic acid with TCDI in the presence of triethylamine (B128534) to form 4-isothiocyanatobenzoic acid demonstrates its utility. cbijournal.com TCDI is commercially available and can also be prepared by reacting thiophosgene with two equivalents of imidazole. wikipedia.orgmoltuslab.com Its application extends to the synthesis of thioamides and thiocarbamates and it has been used in the Corey-Winter olefin synthesis. wikipedia.orgsigmaaldrich.com
Precursor Chemistry and Amino-Pyridines in the Synthesis of this compound
The primary precursor for the synthesis of this compound is 4-amino-2-methoxypyridine (B1296289). innospk.com This compound, with the CAS number 20265-39-8, is a white to light orange solid. innospk.com It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. innospk.com
The synthesis of 4-amino-2-methoxypyridine itself can be achieved through various organic synthesis techniques, often starting from readily available pyridine (B92270) precursors. innospk.com The introduction of the amino and methoxy (B1213986) groups at the 4- and 2-positions, respectively, requires carefully controlled reaction conditions to ensure high purity and yield. innospk.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that can be adjusted include temperature, reactant concentration, pressure, and solvent.
In the context of carbon disulfide-based methods, the choice of base and solvent is critical. For the synthesis of pyridyl isothiocyanates, a study found that using sodium hydride in DMF was optimal for amines with strong electron-withdrawing groups. mdpi.com The reaction involves treating the amine with NaH at 0 °C, followed by the addition of CS₂. After allowing the reaction to proceed for several hours, the mixture is treated with an aqueous solution of FeCl₃ to induce desulfurization. mdpi.com
For other isothiocyanate syntheses, microwave-assisted techniques have been employed to improve yields and reduce reaction times. mdpi.com For instance, the synthesis of various alkyl and aryl isothiocyanates has been achieved with good to very good yields (25–97%) using a "one-pot", two-step procedure involving a desulfurizing agent under microwave irradiation. mdpi.com
Table 2: Factors Influencing Reaction Optimization
| Factor | Influence on Reaction | Reference |
|---|---|---|
| Temperature | Affects reaction rate and can influence product distribution. | |
| Concentration | Higher concentrations generally lead to faster reaction rates. | |
| Base | Crucial for the formation of dithiocarbamate salts from pyridyl amines. | mdpi.com |
| Solvent | Can significantly impact reaction outcomes, especially for electron-deficient substrates. | mdpi.com |
Continuous Flow Synthesis Techniques for Related Pyridyl Isothiocyanates
Continuous flow chemistry offers several advantages for the synthesis of reactive intermediates like isothiocyanates, including enhanced safety, better control over reaction parameters, and the potential for rapid optimization. thieme-connect.comnih.gov While specific data on the continuous flow synthesis of this compound is limited, the principles have been successfully applied to related pyridyl and aryl isothiocyanates. thieme-connect.comthieme-connect.com
Flow chemistry allows for the rapid generation and immediate use of isothiocyanates, which is beneficial given their susceptibility to nucleophilic attack. worktribe.com For example, a flow platform has been developed for the efficient formation of isothiocyanates from chloroximes using immobilized reagents, which simplifies work-up and purification. nih.govworktribe.com
In another application, isothiocyanate-substituted aryllithiums were generated in a continuous-flow system and reacted with various electrophiles to produce a range of isothiocyanate-containing products in high yields. thieme-connect.comthieme-connect.com This demonstrates the potential of flow chemistry for the safe and efficient synthesis of functionalized isothiocyanates that may be difficult to prepare using traditional batch methods. thieme-connect.comresearchgate.net
Regioselective Synthesis Approaches for this compound
The regioselective synthesis of this compound hinges on the controlled functionalization of the pyridine ring. The presence of the methoxy group at the C-2 position influences the reactivity of the ring, directing substitution patterns. A common and effective strategy involves the synthesis of a 4-amino precursor, which can then be readily converted to the isothiocyanate.
A plausible and widely applicable route commences with 2-methoxypyridine (B126380) N-oxide. The N-oxide functionality activates the pyridine ring for nucleophilic substitution, particularly at the C-4 position. Nitration of 2-methoxypyridine N-oxide, typically using a mixture of nitric acid and sulfuric acid, regioselectively introduces a nitro group at the 4-position to yield 2-methoxy-4-nitropyridine (B1505582) N-oxide. The directing effect of the N-oxide group is crucial for achieving high regioselectivity in this step.
Subsequent reduction of the nitro group is required to form the corresponding amine. This transformation can be efficiently carried out using various reducing agents. A common method involves catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This step yields 4-amino-2-methoxypyridine, the key precursor for the final isothiocyanate.
The final step in the synthesis is the conversion of the 4-amino group to the 4-isothiocyanato group. There are several established methods for this transformation. One of the most common and reliable methods involves the use of thiophosgene (CSCl₂). The reaction of 4-amino-2-methoxypyridine with thiophosgene, typically in the presence of a base such as triethylamine or in a biphasic system with sodium bicarbonate, leads to the formation of this compound. rsc.org
Alternatively, a two-step, one-pot procedure using carbon disulfide (CS₂) is a milder and often preferred method. nih.govorganic-chemistry.org In this approach, the amine reacts with carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate salt in situ. nih.govorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govorganic-chemistry.org A variety of reagents can be employed for the desulfurization step, including tosyl chloride or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which has been shown to be effective, sometimes in conjunction with microwave irradiation to enhance reaction rates and yields. nih.gov
The choice of synthetic route and reagents can be tailored based on the desired scale, available starting materials, and safety considerations, as thiophosgene is highly toxic. The carbon disulfide-based methods are generally considered to be more environmentally benign.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | 2-Methoxypyridine | m-CPBA, CH₂Cl₂ | 2-Methoxypyridine N-oxide | Activation of the pyridine ring |
| 2 | 2-Methoxypyridine N-oxide | HNO₃, H₂SO₄ | 2-Methoxy-4-nitropyridine N-oxide | Regioselective nitration at C-4 |
| 3 | 2-Methoxy-4-nitropyridine N-oxide | H₂, Pd/C, Ethanol | 4-Amino-2-methoxypyridine | Reduction of the nitro group to an amine |
| 4a | 4-Amino-2-methoxypyridine | CSCl₂, NaHCO₃, CH₂Cl₂/H₂O | This compound | Conversion of amine to isothiocyanate |
| 4b | 4-Amino-2-methoxypyridine | 1. CS₂, Et₃N2. TsCl or DMT/NMM/TsO⁻ | This compound | Alternative conversion of amine to isothiocyanate |
Chemical Reactivity and Transformation Pathways
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The isothiocyanate group (-N=C=S) is a powerful electrophile, characterized by a central carbon atom that is highly susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous transformations, leading to a diverse array of sulfur- and nitrogen-containing compounds.
The reaction of isothiocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of substituted thioureas. nih.govorganic-chemistry.org In the case of 4-Isothiocyanato-2-methoxypyridine, the nucleophilic nitrogen of an amine attacks the electrophilic central carbon of the isothiocyanate moiety. This addition is followed by proton transfer to generate the stable thiourea (B124793) derivative. The reaction proceeds efficiently with a variety of amines, including aliphatic and aromatic ones. nih.gov However, the electronic influence of the 2-methoxypyridine (B126380) ring, similar to a 4-methoxyphenyl (B3050149) group, may slightly reduce the electrophilicity of the isothiocyanate carbon compared to electron-withdrawing backbones. nih.gov
| Reactant Amine | Product Name | Product Structure |
|---|---|---|
| Aniline | 1-(2-methoxypyridin-4-yl)-3-phenylthiourea | ![]() |
| Piperidine | (2-methoxypyridin-4-yl)carbamothioyl)piperidine | ![]() |
| Benzylamine | 1-benzyl-3-(2-methoxypyridin-4-yl)thiourea | ![]() |
Analogous to the formation of thioureas, the isothiocyanate group readily reacts with other nucleophiles such as alcohols and thiols. researchgate.net The reaction with an alcohol (R-OH) yields an O-alkyl thiocarbamate, while reaction with a thiol (R-SH) produces a dithiocarbamate (B8719985). researchgate.netnih.gov These reactions are typically carried out under basic conditions or with heat to facilitate the nucleophilic attack on the isothiocyanate carbon. The resulting products are valuable intermediates in organic synthesis and have applications in various fields. researchgate.net
| Reactant | Product Class | Generic Product Structure |
|---|---|---|
| Alcohol (R-OH) | Thiocarbamate | ![]() |
| Thiol (R-SH) | Dithiocarbamate | ![]() |
The π-systems within the isothiocyanate group (C=N and C=S) allow it to participate in cycloaddition reactions. libretexts.org These reactions are powerful tools for constructing heterocyclic rings. For instance, isothiocyanates can react as dipolarophiles with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloadditions to form five-membered heterocycles. researchgate.net The reaction of this compound with an organic azide (B81097) (R-N₃), for example, would be expected to yield a 1,2,3,4-thiatriazole derivative. These cycloadditions can be either pericyclic or pseudopericyclic in nature. researchgate.net Other cycloaddition patterns, such as [2+2] and [4+2] reactions, are also known for isothiocyanates, highlighting their versatility in complex molecule synthesis. libretexts.orgresearchgate.net
Pyridine (B92270) Ring Reactivity and Transformations
The pyridine nucleus in this compound is electronically influenced by the ring nitrogen, the electron-donating methoxy (B1213986) group at the C2 position, and the electron-withdrawing isothiocyanate group at the C4 position. This substitution pattern dictates the regioselectivity of further transformations.
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). rsc.org However, the presence of the strongly activating, ortho-, para-directing methoxy group at C2 significantly enhances the ring's nucleophilicity. chegg.comchegg.com This activating effect counteracts the deactivating nature of both the ring nitrogen and the C4-isothiocyanato group. The methoxy group directs incoming electrophiles primarily to the C3 and C5 positions. The C5 position (para to the methoxy group) is generally favored due to reduced steric hindrance compared to the C3 position (ortho to the methoxy group). Therefore, electrophilic reactions such as nitration or halogenation would be expected to yield the C5-substituted product as the major isomer.
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present at the C2 or C4 positions. stackexchange.comyoutube.comvaia.com This preference is due to the ability of the electronegative ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comvaia.com In this compound, two main pathways for SNA_r can be considered:
Displacement of the Methoxy Group: Strong nucleophiles, particularly amines, have been shown to displace methoxy groups from pyridine rings. ntu.edu.sg Nucleophilic attack at the C2 position would lead to the substitution of the methoxy group.
Displacement of the Isothiocyanate Group: The isothiocyanate group at the C4 position can also potentially act as a leaving group upon attack by a strong nucleophile. The stability of the resulting intermediate, with the negative charge delocalized onto the ring nitrogen, would facilitate this transformation.
| Position of Attack | Leaving Group | Potential Nucleophile | Product Type |
|---|---|---|---|
| C2 | -OCH₃ | Amine (e.g., Piperidine) | 2-Amino-4-isothiocyanatopyridine |
| C4 | -NCS | Alkoxide (e.g., NaOEt) | 4-Ethoxy-2-methoxypyridine |
Influence of Methoxy and Isothiocyanate Substituents on Ring Reactivity
The reactivity of the pyridine ring is a consequence of the nitrogen heteroatom, which makes the ring electron-deficient compared to benzene. This generally deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq The substituents on this compound further modulate this reactivity.
Methoxy Group (-OCH₃) at C-2 : The methoxy group is a strong electron-donating group (EDG) through resonance (+M effect) and an electron-withdrawing group through induction (-I effect) due to the oxygen's electronegativity. In aromatic systems, the resonance effect typically dominates. By donating electron density to the ring, the methoxy group helps to partially offset the electron-withdrawing effect of the ring nitrogen, making the molecule more susceptible to electrophilic attack than an unsubstituted pyridine.
Isothiocyanate Group (-NCS) at C-4 : The isothiocyanate group is a potent electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect). This group significantly lowers the electron density of the pyridine ring, making it highly electron-deficient. This deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack.
The combined effect of these two substituents creates a "push-pull" system. The methoxy group donates electron density, while the isothiocyanate group withdraws it. The positions ortho and para to the electron-donating methoxy group (positions 3 and 5) would be expected to have increased electron density, while the entire ring system is made more electrophilic by the isothiocyanate group.
Nucleophilic Substitution: The pyridine ring is inherently activated for nucleophilic attack at positions 2 and 4. uoanbar.edu.iq The presence of the strong electron-withdrawing isothiocyanate group at the 4-position makes this site, and the 2-position, exceptionally electrophilic. Nucleophiles can attack these positions, leading to addition-elimination reactions. The stability of the intermediate (Meisenheimer complex) is enhanced by the ability of the nitrogen atom and the EWG to delocalize the negative charge. uoanbar.edu.iq
Electrophilic Substitution: Electrophilic substitution on pyridine is difficult and requires harsh conditions. uoanbar.edu.iq The electron-donating methoxy group would direct incoming electrophiles to the 3- and 5-positions. However, the powerful deactivating effect of the isothiocyanate group and the protonation of the ring nitrogen under acidic conditions (forming a pyridinium (B92312) ion) would likely make electrophilic substitution on this compound extremely challenging. uoanbar.edu.iq
| Substituent | Position | Electronic Effect | Influence on Pyridine Ring |
|---|---|---|---|
| Methoxy (-OCH₃) | 2 | Electron-Donating (+M > -I) | Activates towards electrophiles (at C-3, C-5), deactivates towards nucleophiles. |
| Isothiocyanate (-NCS) | 4 | Strongly Electron-Withdrawing (-M, -I) | Strongly deactivates towards electrophiles, strongly activates towards nucleophiles (at C-2, C-4, C-6). |
Oxidation and Reduction Pathways of this compound
Specific experimental data on the oxidation and reduction of this compound is not extensively documented. However, its behavior can be predicted based on the known reactions of substituted pyridines.
Oxidation: Like other tertiary amines, the nitrogen atom of the pyridine ring is susceptible to oxidation, typically by peracids (e.g., peracetic acid), to form the corresponding pyridine-N-oxide. uoanbar.edu.iq The formation of the N-oxide can alter the reactivity of the ring, often facilitating substitution at the 4-position. uoanbar.edu.iq The isothiocyanate group is generally stable to mild oxidation conditions but can be transformed under stronger oxidizing agents. The methoxy group is typically stable to oxidation.
Reduction: The reduction of pyridines is generally easier than that of benzene due to the ring's electron-deficient nature. abertay.ac.uk Catalytic hydrogenation or reduction with complex metal hydrides can reduce the pyridine ring to the corresponding piperidine. However, achieving selective reduction can be difficult. abertay.ac.uk The isothiocyanate group can also be reduced. For instance, treatment with reducing agents like zinc in acid can convert the -NCS group to an aminomethyl group (-CH₂NH₂), while other reagents might lead to a thiol. The specific outcome would depend on the chosen reducing agent and reaction conditions.
| Transformation | Reagent Type | Potential Product | Notes |
|---|---|---|---|
| Oxidation | Peracids (e.g., m-CPBA) | This compound N-oxide | A common reaction for pyridines, activating the 4-position. uoanbar.edu.iq |
| Reduction (Ring) | Catalytic Hydrogenation (e.g., H₂/Pd, Pt) | 4-Isothiocyanato-2-methoxypiperidine | Full saturation of the pyridine ring. |
| Reduction (Substituent) | Reducing agents (e.g., Zn/HCl) | 4-(Aminomethyl)-2-methoxypyridine | Reduction of the isothiocyanate group. |
Role as a Building Block in Complex Chemical Architectures
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the isothiocyanate functional group and the substituted pyridine core.
The isothiocyanate group is a versatile electrophile that readily reacts with a wide range of nucleophiles. This reactivity is central to its role as a building block. For example, it can react with amines to form thioureas, with alcohols to form thiocarbamates, and with carbanions. These reactions are fundamental for constructing more complex molecules and heterocyclic systems. For instance, reactions with appropriate bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused to the pyridine core, such as thienopyridines. abertay.ac.uk
The pyridine core itself, substituted with methoxy and isothiocyanate groups, serves as a scaffold. The 2-chloro-4-methoxypyridine (B97518) analogue is used as a precursor in the synthesis of various complex molecules, including those with potential biological activity. sigmaaldrich.com The methoxy group can be cleaved to a hydroxyl group, providing another point for modification. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to metal centers to form organometallic complexes used in catalysis. nih.gov The electronic properties imparted by the substituents can be used to tune the catalytic activity of such complexes. nih.gov For example, the introduction of a methoxypyridine motif has been used in the development of gamma-secretase modulators. nih.gov
| Reactant Type | Reaction with -NCS Group | Resulting Structure | Application |
|---|---|---|---|
| Amines (R-NH₂) | Nucleophilic Addition | Thiourea | Linker in medicinal chemistry, synthesis of nitrogen-containing heterocycles. |
| Alcohols (R-OH) | Nucleophilic Addition | Thiocarbamate | Intermediate for further functionalization. |
| Active Methylene Compounds | Cyclization Reactions | Fused Heterocycles (e.g., Thienopyridines) | Creation of complex polycyclic aromatic systems. abertay.ac.uk |
Derivatives and Their Synthetic Utility
Synthesis of Thiourea (B124793) and Thiocarbamate Derivatives for Research Applications
The reaction of isothiocyanates with primary or secondary amines is a straightforward and common method for synthesizing thiourea derivatives. rdd.edu.iq This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov For instance, 4-isothiocyanato-2-methoxypyridine can react with a variety of amines to produce a library of thiourea derivatives with potential applications in various research fields, including medicinal chemistry and materials science. nih.govuobabylon.edu.iq The general synthesis scheme involves reacting the isothiocyanate with an amine in a suitable solvent, often with refluxing to drive the reaction to completion. analis.com.my
Similarly, thiocarbamate derivatives can be synthesized from this compound. This transformation typically involves the reaction of the isothiocyanate with an alcohol.
The synthesis of these derivatives is often monitored by techniques like Thin Layer Chromatography (TLC), and the final products are characterized using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. rdd.edu.iq
Table 1: Examples of Thiourea Derivatives from Isothiocyanates
| Isothiocyanate Precursor | Amine Reactant | Resulting Thiourea Derivative |
|---|---|---|
| 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine | 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea |
| 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea |
| 1-Naphthyl isothiocyanate | 1,4-Phenylenediamine | 1,4-phenylene-bis[3-(α-naphthyl)thiourea] |
| 4-Methoxybenzoyl isothiocyanate | Various primary and secondary amines | 1-(4-methoxybenzoyl) thiourea derivatives |
This table presents examples of thiourea syntheses from various isothiocyanates and amines as reported in the literature. rdd.edu.iqanalis.com.my
Heterocyclic Ring Formation Utilizing this compound as a Precursor
The isothiocyanate group is a valuable building block for the construction of various heterocyclic rings. rsc.org this compound can serve as a key starting material in cyclization reactions to form fused heterocyclic systems. For example, thiourea derivatives, which can be readily synthesized from this isothiocyanate, are versatile intermediates for the synthesis of heterocycles like 1,3-thiazoles and pyrimidines. nih.govrdd.edu.iq
One common strategy involves the reaction of a chalcone (B49325) with thiourea in the presence of a base to yield thioxo pyrimidine (B1678525) derivatives. rdd.edu.iqnih.gov Another approach is the reaction of thiourea derivatives with diethyl malonate, which leads to the formation of pyrimidine derivatives through a ring closure reaction. rdd.edu.iq The reactivity of the isothiocyanate group allows for its participation in various cycloaddition reactions, further expanding the scope of accessible heterocyclic structures. mdpi.comresearchgate.net These reactions often proceed through the formation of zwitterionic intermediates, which can then undergo cyclization. mdpi.comresearchgate.net
Functionalization of the Pyridine (B92270) Ring in Derived Compounds
The pyridine ring within derivatives of this compound offers opportunities for further functionalization. The presence of the methoxy (B1213986) group at the 2-position influences the electronic properties of the pyridine ring, making it less basic than unsubstituted pyridine. nih.gov This altered reactivity can be exploited for selective chemical modifications.
Late-stage functionalization of pyridine-based compounds is a powerful tool in chemical synthesis. nih.gov For derivatives of this compound, palladium-mediated cross-coupling reactions can be employed to introduce new carbon-carbon bonds at specific positions on the pyridine ring, a technique that does not require pre-functionalization of the starting material. nih.gov Additionally, photoinduced charge transfer reactions using 1,4-dihydropyridines can facilitate the introduction of various functional groups at the C4-position of pyridinium (B92312) derivatives under mild, metal-free conditions. nih.gov
Generation of Analogues for Structure-Activity Relationship Studies (Conceptual Framework Only)
The systematic generation of analogues is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). The core structure of this compound provides a versatile scaffold for such studies. By systematically modifying different parts of the molecule, researchers can probe how structural changes influence biological activity.
The general approach to SAR studies involves synthesizing a series of related compounds where one specific feature is varied at a time. For derivatives of this compound, this could involve:
Modification of the substituent on the thiourea or thiocarbamate nitrogen: A wide range of amines and alcohols can be used to create a library of derivatives with varying steric and electronic properties. rdd.edu.iq
Alteration of the pyridine ring substitution: The methoxy group could be replaced with other alkoxy groups or different electron-donating or electron-withdrawing groups to modulate the electronic character of the pyridine ring.
Introduction of substituents at other positions of the pyridine ring: Further functionalization of the pyridine core can provide insights into the spatial requirements for biological activity.
By evaluating the biological activity of these analogues, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds. Studies have shown that the nature and position of substituents on pyridine rings can significantly impact their antiproliferative activity. For example, the presence of methoxy groups has been found to enhance the antiproliferative activity of certain pyridine derivatives. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiourea |
| Thiocarbamate |
| 1,3-Thiazole |
| Pyrimidine |
| Diethyl malonate |
| Chalcone |
| 1,4-Dihydropyridine |
| 1-Naphthyl isothiocyanate |
| 1,2-Phenylenediamine |
| 1,3-Phenylenediamine |
| 1,4-Phenylenediamine |
| 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea |
| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea |
| 1,4-phenylene-bis[3-(α-naphthyl)thiourea] |
| 4-Methoxybenzoyl isothiocyanate |
| Thioxo pyrimidine |
Spectroscopic and Computational Characterization
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of compounds. In the analysis of related pyridine (B92270) derivatives, FTIR and Raman spectra have been successfully used to study vibrational modes. For instance, studies on 2,3-dihydroxy pyridine and 2,4-dihydroxy-3-nitropyridine (B116508) involved recording solid-phase FTIR and FT-Raman spectra, which were then compared with computed spectra for accurate assignment of vibrational frequencies. nih.gov This comparative approach helps in understanding the influence of different substituents on the pyridine ring's vibrational characteristics.
The isothiocyanate (-N=C=S) group has characteristic vibrational modes. The asymmetric stretching vibration of the -NCS group is typically strong in the infrared spectrum and appears in the 2000-2100 cm⁻¹ region. The symmetric stretch is usually weaker and found at lower frequencies. The bending vibration of the -NCS group is observed at even lower wavenumbers.
For the methoxy (B1213986) group (-OCH₃), characteristic vibrations include C-H stretching modes, C-H bending modes, and the C-O stretching vibration. The pyridine ring itself exhibits several characteristic in-plane and out-of-plane bending and stretching vibrations. The positions of these bands are sensitive to the nature and position of the substituents on the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR: In the ¹H NMR spectrum of a substituted pyridine, the chemical shifts of the protons on the pyridine ring are influenced by the electronic effects of the substituents. For 4-Isothiocyanato-2-methoxypyridine, we would expect to see distinct signals for the protons on the pyridine ring and the protons of the methoxy group. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The pyridine ring protons would show coupling patterns (doublets or doublet of doublets) depending on their positions relative to each other and the substituents. For comparison, in 2-methoxypyridine (B126380), the proton at position 6 (adjacent to the nitrogen) is the most deshielded, appearing at around 8.16 ppm, while other ring protons appear between 6.7 and 7.5 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the isothiocyanate group is expected to have a chemical shift in the range of 120-140 ppm. The carbon atoms of the pyridine ring will have distinct chemical shifts depending on their position relative to the nitrogen atom and the substituents. The methoxy group carbon will appear as a single peak, typically around 55 ppm. For instance, in methyl isothiocyanate, the isothiocyanate carbon appears at a specific chemical shift that can be used as a reference. chemicalbook.com
While direct NMR data for this compound is not available in the provided results, data from related compounds like 4-methoxypyridine (B45360) and other substituted pyridines can be used to predict the expected chemical shifts and coupling patterns. nih.govchemicalbook.com
UV-Visible Spectroscopy for Electronic Structure and Ligand Field Parameters
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. For aromatic compounds like pyridines, these transitions are typically π → π* and n → π* transitions.
The isothiocyanate and methoxy substituents on the pyridine ring will influence the energies of these transitions and thus the absorption maxima (λ_max). The methoxy group, being an electron-donating group, is expected to cause a red shift (shift to longer wavelengths) of the π → π* transitions of the pyridine ring. The isothiocyanate group can also influence the electronic structure.
While specific UV-Visible spectral data for this compound is not detailed in the provided search results, the electronic transitions of similar molecules have been studied. For example, the electronic transition analysis of 2-amino-5-bromobenzoic acid was performed using experimental UV spectra and DFT calculations. researchgate.net A similar approach would be necessary to fully characterize the electronic structure and ligand field parameters of this compound.
Single Crystal X-ray Diffraction Analysis for Solid-State Structures
Although a crystal structure for this compound is not present in the search results, the crystal structures of related compounds have been determined. For example, the crystal structure of a salt containing 4-methoxypyridinium cations has been analyzed, revealing the coordination environment of the iron complexes and the geometry of the 4-methoxypyridinium cation. researchgate.net Similarly, the crystal structure of 1,2,4-dithiazolium tetrafluoroborate (B81430) was determined, showing a nearly planar dithiazolium ring. nih.govnih.gov These examples highlight the power of single crystal X-ray diffraction in elucidating detailed structural information. researchgate.net A single crystal X-ray diffraction analysis of this compound would be essential to unambiguously determine its solid-state structure, including the planarity of the pyridine ring and the orientation of the isothiocyanate and methoxy groups.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₇H₆N₂OS), the exact mass can be calculated and compared with the experimentally determined mass from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The molecular ion peak ([M]⁺) would be observed in the mass spectrum.
The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for isothiocyanates involve the loss of the NCS group or cleavage of the bond connecting the isothiocyanate to the aromatic ring. For pyridine derivatives, fragmentation often involves the loss of substituents or cleavage of the pyridine ring itself. While a specific mass fragmentation pattern for this compound is not provided, studies on related compounds, such as the mass fragmentation of aryl isothiocyanates, can offer insights into the expected fragmentation pathways. researchgate.net
Quantum Chemical Studies (DFT, ab initio)
Quantum chemical studies, such as Density Functional Theory (DFT) and ab initio methods, are computational techniques used to model and predict the properties of molecules. nih.gov These methods are invaluable for understanding molecular geometry, conformational preferences, vibrational frequencies, and electronic properties.
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. chemrxiv.orgyoutube.com For a molecule like this compound, which has a flexible methoxy group, conformational analysis is important to identify the different possible spatial arrangements (conformers) and their relative energies.
Studies on related molecules like 2-methoxypyridine have shown that different conformers can exist due to the rotation of the methoxy group. nih.gov A computational study on this compound would involve optimizing the geometry of various possible conformers to determine the most stable one. This would provide detailed information on bond lengths, bond angles, and dihedral angles. For example, the optimized geometry of 2-(4-hydroxyphenyl) ethyl isothiocyanate has been determined using theoretical methods. researchgate.net A conformational search on 2-hydroxyethyl methacrylate (B99206) using DFT revealed six stable conformations, highlighting the importance of such analyses for flexible molecules. nih.gov
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com These orbitals are the primary participants in chemical reactions; the HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comlibretexts.org
For this compound, a qualitative analysis based on its constituent functional groups—the electron-donating methoxy group (-OCH₃), the electron-withdrawing isothiocyanate group (-NCS), and the pyridine ring—suggests a complex interplay of electronic effects. The HOMO is expected to have significant contributions from the pyridine ring's π-system and the lone pairs on the nitrogen and oxygen atoms. The LUMO is likely to be a π* antibonding orbital distributed over the pyridine ring and the isothiocyanate group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. While specific DFT calculations for this compound are not prominently available in the cited literature, analyses of similar aromatic isothiocyanates and pyridine derivatives provide a framework for understanding its electronic landscape. msu.edunih.gov The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key principle in predicting reaction outcomes, such as in cycloaddition reactions. nih.gov
Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. upo.es For this compound, the most characteristic vibrations would include:
The asymmetric stretching of the -N=C=S group, typically appearing as a strong, sharp band in the 2000-2200 cm⁻¹ region.
Stretching vibrations of the C-O-C bond of the methoxy group.
Ring stretching modes of the pyridine core.
C-H stretching and bending modes.
Comparing calculated frequencies with experimental spectra helps in the definitive assignment of vibrational bands to specific molecular motions. researchgate.net
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is another key application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra.
While a specific calculated spectrum for this compound is not available, expected ¹H NMR chemical shifts can be estimated based on data for related structures like 2-methoxypyridine and 4-methoxypyridine. chemicalbook.comchemicalbook.com The protons on the pyridine ring would be influenced by the electron-donating methoxy group and the electron-withdrawing isothiocyanate group, leading to a specific pattern of downfield and upfield shifts.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Estimated Chemical Shift (ppm) | Influencing Factors |
| ¹H NMR | ||
| H3 | 6.5 - 7.0 | Shielded by adjacent -OCH₃ group |
| H5 | 7.0 - 7.5 | Deshielded by adjacent -NCS group and ring N |
| H6 | 8.0 - 8.5 | Deshielded by adjacent ring N |
| -OCH₃ | 3.9 - 4.1 | Typical range for methoxy group on an aromatic ring |
| ¹³C NMR | ||
| C2 (-OCH₃) | 160 - 165 | Strongly deshielded by attached oxygen |
| C3 | 110 - 115 | Shielded by -OCH₃ group |
| C4 (-NCS) | 130 - 140 | Carbon bearing the isothiocyanate group |
| C5 | 115 - 125 | Influenced by both -NCS and ring N |
| C6 | 145 - 150 | Deshielded by adjacent ring N |
| -N=C =S | 130 - 135 | Characteristic isothiocyanate carbon |
| -OC H₃ | 55 - 60 | Typical methoxy carbon |
Note: These values are estimates based on general principles and data from analogous compounds. Actual experimental values may vary.
Analysis of Molecular Electrostatic Potential and Non-Covalent Interactions
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring and the sulfur atom of the isothiocyanate group, making these sites prime targets for hydrogen bonding or coordination. researchgate.net The hydrogen atoms, especially those on the pyridine ring, would exhibit positive electrostatic potential.
Non-Covalent Interactions (NCI): Non-covalent interactions are crucial for understanding molecular recognition, self-assembly, and the structure of large biomolecules. wikipedia.orgnih.gov These interactions, though weaker than covalent bonds, collectively play a significant role in determining the three-dimensional structure and function of molecular systems. nih.gov
In the context of this compound, several types of non-covalent interactions are possible:
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. wikipedia.org
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its electronegative atoms (N, O, S), leading to dipole-dipole attractions.
Computational tools like the Noncovalent Interactions Reduced Density Gradient (NCI-RDG) method can be used to visualize and characterize these weak interactions within a molecular system. researchgate.net
Prediction of Magnetic Anisotropy and Exchange Coupling Constants
Magnetic Anisotropy: Magnetic anisotropy describes the directional dependence of a material's magnetic properties. mdpi.comaps.org In molecular chemistry, this concept is most relevant to metal complexes with unpaired electrons or to solid-state materials. mdpi.comaps.org It arises from the interplay between the spin-orbit coupling and the local crystal or ligand field environment. For a single, closed-shell organic molecule like this compound in isolation, the concept of magnetic anisotropy as a bulk property is not typically applied. However, the molecule does possess magnetic anisotropy on a microscopic level, which gives rise to the chemical shift differences observed in NMR spectroscopy.
Exchange Coupling Constants: The exchange coupling constant (J) quantifies the magnetic interaction between two or more spin centers (unpaired electrons). This parameter is fundamental to describing the magnetic behavior of multinuclear metal complexes and magnetic materials. researchgate.net It determines whether the spins will align ferromagnetically (parallel) or antiferromagnetically (antiparallel).
As this compound is a diamagnetic organic molecule with no unpaired electrons in its ground state, the calculation of exchange coupling constants is not applicable. Such calculations would only become relevant if the molecule were to be coordinated to two or more paramagnetic metal ions, thus mediating a magnetic interaction between them.
Mechanistic Investigations of Biological Activity Research Context
Molecular Interactions in Anticancer Research (In Vitro Mechanistic Studies)
There are no available in vitro studies investigating the anticancer properties of 4-Isothiocyanato-2-methoxypyridine. Research into the broader class of isothiocyanates has shown that some members can inhibit the growth of cancer cells through various mechanisms. nih.govnih.gov These often involve the modulation of signaling pathways critical for cell survival and proliferation. nih.gov
Inhibition of Cancer Cell Proliferation Pathways
No studies have been published that examine the effect of this compound on cancer cell proliferation pathways. Generally, isothiocyanates have been observed to arrest the cell cycle in cancer cells, preventing them from dividing and multiplying. nih.gov
Induction of Apoptosis Mechanisms
The ability of this compound to induce apoptosis, or programmed cell death, in cancer cells has not been evaluated in any known study. Many isothiocyanate compounds are known to trigger apoptosis through both intrinsic and extrinsic pathways, a desirable characteristic for anticancer agents. nih.gov
Modulation of Specific Molecular Targets (e.g., Enzymes, Receptors)
There is no information available regarding specific molecular targets of this compound within cancer cells. The reactivity of the isothiocyanate group suggests potential interactions with cellular proteins, but this has not been experimentally verified for this particular compound.
Antimicrobial Activity Mechanisms (Pre-Clinical Research Focus)
The antimicrobial properties of this compound have not been reported in the scientific literature.
Interaction with Pathogen-Specific Processes
No research has been conducted to determine if this compound interacts with any pathogen-specific biological processes.
Anti-Inflammatory Effects and Modulatory Pathways
There are currently no studies on the anti-inflammatory effects of this compound or its influence on inflammatory pathways. Other compounds containing a methoxypyridine structure have been noted for their anti-inflammatory potential, often through the inhibition of key inflammatory mediators. nih.gov Similarly, some isothiocyanates, like sulforaphane, are well-documented for their anti-inflammatory properties, which are often mediated through the downregulation of pro-inflammatory signaling pathways. nih.gov
Emerging Research Applications in Chemical Science
Application as Reagents and Intermediates in Organic Synthesis
4-Isothiocyanato-2-methoxypyridine serves as a versatile reagent and intermediate in organic synthesis, primarily in the preparation of thiourea (B124793) derivatives. The isothiocyanate group (–N=C=S) is an electrophilic site that readily reacts with nucleophiles, particularly primary and secondary amines, to form substituted thioureas. nih.govrdd.edu.iqmdpi.com This reaction is a cornerstone for creating a diverse library of compounds with potential biological activities. nih.govmdpi.com
The synthesis of isothiocyanates, including this compound, can be achieved from their corresponding primary amines. nih.govchemrxiv.org One common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. nih.govkiku.dkorganic-chemistry.org Various reagents can be used for the desulfurization step, each with its own advantages regarding reaction conditions and substrate scope. kiku.dkorganic-chemistry.org Another approach involves the use of thiophosgene (B130339) or its equivalents, though these reagents are often more toxic. researchgate.netchemicalbook.com More recent methods utilize reagents like phenyl chlorothionoformate, which can offer milder reaction conditions. researchgate.netorganic-chemistry.org
The reactivity of the isothiocyanate group allows for its use as a key building block in the construction of more complex molecules. For instance, the reaction with amines to form thioureas is a fundamental step in the synthesis of various heterocyclic compounds. nih.gov The resulting thiourea can undergo further reactions, such as cyclization, to produce different heterocyclic systems. rdd.edu.iq
Use as Building Blocks for Advanced Materials (e.g., Coordination Polymers, Sensors)
The structural characteristics of this compound make it a promising candidate as a building block for advanced materials. The pyridine (B92270) nitrogen atom and the sulfur atom of the isothiocyanate group can act as coordination sites for metal ions, enabling the formation of coordination polymers. nih.govmdpi.com These materials are of interest due to their potential applications in areas such as catalysis, gas storage, and sensing. The specific geometry and electronic properties of the this compound ligand can influence the structure and, consequently, the properties of the resulting coordination polymer.
Furthermore, the reactivity of the isothiocyanate group allows for the post-synthetic modification of materials. For example, a polymer or surface functionalized with primary amine groups could be reacted with this compound to introduce the methoxypyridine moiety. This can be a strategy to tune the surface properties of materials or to develop chemical sensors. The pyridine unit, with its ability to interact through hydrogen bonding or metal coordination, can serve as a recognition site for specific analytes. The development of new thiourea derivatives through the reaction of isothiocyanates can also lead to materials with sensing capabilities, for instance, for detecting mercury ions. analis.com.my
Role in Agrochemical Research (Focus on Bioactive Compound Development)
In the realm of agrochemical research, the development of new bioactive compounds is crucial for crop protection. Isothiocyanates, as a class of compounds, have been recognized for their potential use as agrochemicals due to their biological activities against insects, bacteria, and fungi. chemrxiv.org The derivatization of this compound into various thioureas and other heterocyclic systems provides a pathway to novel compounds that can be screened for agrochemical applications. nih.gov The goal is to discover molecules with high efficacy against pests and diseases while having minimal environmental impact. The encapsulation of such bioactive compounds is also an area of research to improve their stability and control their release. nih.gov
Research in this area focuses on synthesizing libraries of compounds derived from the this compound scaffold and evaluating their biological activity against a range of agricultural pests and pathogens. The structure-activity relationship (SAR) studies help in understanding how modifications to the chemical structure influence the desired biological effect. This iterative process of synthesis and testing is fundamental to the discovery of new and effective agrochemicals.
Contribution to Medicinal Chemistry Through Scaffold Development (excluding drug development or clinical trials)
The this compound scaffold is a valuable starting point for the synthesis of new molecular architectures in medicinal chemistry. A "scaffold" refers to the core structure of a molecule upon which various functional groups can be built to create a library of compounds for biological screening. nih.govnih.govnih.govnih.govrsc.orgmdpi.com The methoxypyridine motif itself has been identified as a beneficial component in molecular scaffolds aimed at improving properties like activity and solubility. nih.gov
The primary application of this compound in this context is the synthesis of novel thiourea derivatives. nih.govmdpi.com These thioureas can then serve as intermediates for the construction of more complex heterocyclic systems. Fused pyrimidine (B1678525) scaffolds, for example, are considered "privileged scaffolds" in medicinal chemistry, particularly for the development of kinase inhibitors, as they can mimic the hinge-binding interactions of ATP in the kinase active site. nih.govnih.gov By reacting this compound with appropriate amines, medicinal chemists can access novel scaffolds that can be further elaborated to explore new chemical space and identify compounds with potential therapeutic relevance. The focus at this stage is on the fundamental chemistry and the generation of molecular diversity, rather than on the development of specific drugs or conducting clinical trials.
Future Research Directions
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 4-Isothiocyanato-2-methoxypyridine typically relies on the conversion of its corresponding primary amine, 4-amino-2-methoxypyridine (B1296289). Future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies.
Conventional methods for synthesizing isothiocyanates often involve reagents like thiophosgene (B130339) or carbon disulfide. moltuslab.comwikipedia.org Thiophosgene is highly toxic, and its use necessitates stringent safety precautions. moltuslab.comwikipedia.org While methods using carbon disulfide are common, they can require harsh conditions or long reaction times. nih.gov
A primary research goal is the development of "green" synthetic protocols. This includes exploring solid-phase synthesis, flow chemistry, or microwave-assisted reactions to reduce reaction times, improve yields, and minimize waste. nih.gov The use of less toxic thiocarbonyl transfer reagents is a key area for investigation. chemrxiv.orgrsc.org For instance, the development of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) represents a step towards safer desulfurization agents for one-pot syntheses from amines. nih.gov
Furthermore, optimizing the synthesis of the precursor, 4-amino-2-methoxypyridine, is crucial. innospk.com Current syntheses may start from precursors like 2-amino-4-chloropyridine (B16104) or 2,6-dibromo-3-aminopyridine, involving nucleophilic substitution reactions. guidechem.comguidechem.comnih.gov Research into catalytic methods could provide more direct and atom-economical routes to this key intermediate.
Table 1: Comparison of Synthetic Methods for Isothiocyanates
| Method | Reagent(s) | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Thiophosgenation | Thiophosgene (CSCl₂) | High reactivity and yield | Highly toxic, moisture sensitive | moltuslab.comwikipedia.orgresearchgate.net |
| Carbon Disulfide Method | Carbon Disulfide (CS₂) | Readily available, less toxic than CSCl₂ | Can require strong bases, long reaction times | nih.govchemicalbook.com |
| Desulfurization Agents | DMT/NMM/TsO⁻ | Safer alternative, good for one-pot synthesis | Newer method, may require optimization | nih.gov |
Design and Synthesis of Advanced Derivatives with Tailored Reactivity
The isothiocyanate group (-N=C=S) is a powerful electrophile, readily reacting with a variety of nucleophiles such as amines, thiols, and alcohols to form thioureas, dithiocarbamates, and thiocarbamates, respectively. nih.govmostwiedzy.pl This reactivity is the cornerstone of its utility. Future research should systematically explore the synthesis of derivatives of this compound to fine-tune this reactivity for specific applications.
By introducing various substituents onto the pyridine (B92270) ring, it is possible to modulate the electrophilicity of the isothiocyanate carbon. Electron-withdrawing groups would be expected to enhance reactivity, while electron-donating groups would decrease it. chemrxiv.org This tailored reactivity is critical for applications ranging from covalent inhibitors in drug discovery to building blocks for complex heterocyclic systems.
The synthesis of a library of derivatives with modified steric and electronic properties will allow for a comprehensive structure-activity relationship (SAR) study. For example, creating derivatives with bulky groups near the isothiocyanate could introduce steric hindrance, leading to selective reactions with smaller nucleophiles. This approach is valuable in designing specific probes for biological systems or selective linkers in materials science.
Deeper Elucidation of Complex Coordination Architectures and Their Functional Properties
The pyridine nitrogen atom and the isothiocyanate group's nitrogen and sulfur atoms make this compound an excellent candidate for use as a ligand in coordination chemistry. Pyridine and isothiocyanate ligands are known to form stable complexes with a wide range of transition metals. nih.govtandfonline.comacs.org The isothiocyanate group can coordinate to a metal center through either its nitrogen or sulfur atom, or it can act as a bridging ligand between two metal centers, leading to the formation of coordination polymers. nih.govresearchgate.net
Future investigations should focus on the systematic study of the coordination behavior of this compound with various metal ions (e.g., Co(II), Cu(II), Cd(II), Mn(II)). This research would aim to synthesize and characterize novel mononuclear complexes, multinuclear clusters, and multi-dimensional coordination polymers. nih.govtandfonline.com The resulting materials could exhibit interesting magnetic, optical, or catalytic properties. For instance, the formation of 3D supramolecular networks through hydrogen bonding and π–π stacking interactions could be explored for applications in gas storage or sensing. tandfonline.com
Table 2: Potential Coordination Modes of this compound
| Coordination Site(s) | Potential Structure | Description | Citations |
|---|---|---|---|
| Pyridine-N | Mononuclear Complex | The pyridine nitrogen coordinates to a single metal center. | nih.gov |
| Isothiocyanate-N | Mononuclear Complex | The isothiocyanate nitrogen coordinates in a linear or bent fashion. | tandfonline.comresearchgate.net |
| Isothiocyanate-S | Mononuclear Complex | The isothiocyanate sulfur coordinates to a metal center. | nih.gov |
| Pyridine-N and NCS-N/S | Chelate Complex | The ligand chelates to a single metal center, forming a stable ring. | acs.org |
Advanced Mechanistic Studies of Biological Interactions at the Molecular Level
Isothiocyanates are well-documented for their biological activities, which are largely attributed to their ability to react with nucleophilic groups in biomolecules. nih.govmostwiedzy.pl The primary targets within a cell are the thiol groups of cysteine residues in proteins, such as glutathione (B108866) and various enzymes. nih.govmostwiedzy.ploregonstate.edu This covalent modification can alter protein function, leading to downstream effects like the induction of antioxidant enzymes or the inhibition of inflammatory pathways. oregonstate.eduresearchgate.net
Future research should employ advanced techniques to elucidate the precise molecular mechanisms of action for this compound and its derivatives. This involves identifying specific protein targets and understanding how covalent modification affects their structure and function. Techniques such as activity-based protein profiling, mass spectrometry-based proteomics, and structural biology (X-ray crystallography, Cryo-EM) can provide detailed insights into these interactions.
Studying the reaction kinetics with biologically relevant nucleophiles, such as cysteine and glutathione, will provide quantitative data on the compound's reactivity and stability in a biological context. nih.gov Understanding whether the compound acts as a general electrophile or exhibits selectivity for specific protein targets is a critical question to address for any potential therapeutic development. nih.govresearchgate.net
Integration with Chemoinformatic and Machine Learning Approaches for Property Prediction and Design
The fields of chemoinformatics and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of new molecules. nih.govmdpi.com These computational approaches can be integrated into the research pipeline for this compound.
Chemoinformatic analysis of existing databases of isothiocyanates can help identify structure-property relationships and predict key characteristics like oral bioavailability or the ability to cross the blood-brain barrier. nih.govnih.gov This can guide the design of new derivatives with improved pharmaceutical properties.
Machine learning algorithms can be trained on experimental data to build predictive models for various endpoints, including synthetic accessibility, reactivity, and biological activity. nih.govexplorationpub.com For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the inhibitory activity of a series of derivatives against a specific enzyme target. mdpi.comrsc.org Generative ML models could even be used to design novel derivatives in silico with a desired set of properties, which can then be prioritized for synthesis and testing. explorationpub.comnih.gov This integration of computational and experimental approaches will enable a more efficient and targeted exploration of the chemical space around this compound, maximizing the potential for discovering novel compounds with valuable functional properties.
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-isothiocyanato-2-methoxypyridine, and how is its purity validated?
- Methodology : The compound can be synthesized via nucleophilic substitution of a precursor such as 4-chloro-2-methoxypyridine with potassium thiocyanate (KSCN) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Post-reaction, purification is achieved via column chromatography or recrystallization. Purity is confirmed by HPLC (>95% purity threshold) and melting point analysis . Structural validation employs H/C NMR (to confirm methoxy and isothiocyanate substituents) and IR spectroscopy (to detect the N=C=S stretching vibration at ~2050–2100 cm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR identifies methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). C NMR confirms the isothiocyanate carbon (~δ 130–135 ppm).
- IR : The isothiocyanate group exhibits a strong absorption band at ~2050–2100 cm.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) at m/z 167.03 .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodology : The isothiocyanate group undergoes:
- Nucleophilic additions with amines to form thioureas (e.g., reaction with benzylamine in THF at 25°C).
- Cycloadditions with strained alkynes (e.g., norbornene) under catalyst-free conditions to yield heterocyclic adducts.
- Hydrolysis in acidic media to generate 2-methoxy-4-aminopyridine .
Advanced Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodology : Hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculate:
- Electrostatic potential maps to identify electrophilic/nucleophilic regions (isothiocyanate sulfur is electron-deficient).
- Frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.
- Charge distribution to assess the methoxy group’s electron-donating effect on the pyridine ring. Validation includes comparing computed vs. experimental IR/NMR data .
Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction with SHELXL refinement:
- Use TWINABS for data scaling in cases of twinning.
- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., S···π contacts in thiourea derivatives).
- Validate hydrogen bonding networks (e.g., N-H···S=C) using PLATON .
Q. How does the methoxy group influence regioselectivity in cross-coupling reactions of this compound?
- Methodology :
- Suzuki-Miyaura coupling : The methoxy group directs palladium catalysts to the para-position relative to itself.
- Competitive experiments : Compare yields of 2-methoxy-4-arylpyridines vs. non-methoxy analogs.
- DFT mechanistic studies : Calculate transition-state energies to confirm steric/electronic directing effects .
Q. What are the challenges in quantifying this compound in biological matrices?
- Methodology :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in HO:MeCN).
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup.
- Validation : Assess matrix effects (<15% signal suppression) and recovery (>85%) using isotopically labeled internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





